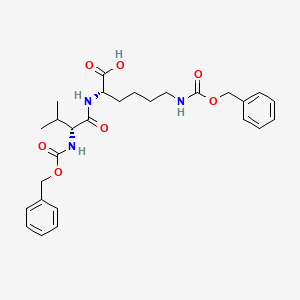

Z-D-Val-Lys(Z)-OH

Description

Contextualization within Protected D-Amino Acid Peptide Chemistry

The synthesis of peptides with specific biological functions often necessitates the incorporation of non-proteinogenic amino acids, such as D-amino acids. Unlike their naturally occurring L-counterparts, peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases. lifetein.com This resistance is crucial for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

The inclusion of D-amino acids into a peptide sequence is achieved through standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. formulationbio.comwikipedia.org A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive N-terminus and any functional groups on the amino acid side chains. wikipedia.orgbiosynth.com Common protecting groups for the α-amino group include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.com Z-D-Val-Lys(Z)-OH exemplifies the use of protected D-amino acids, where the D-valine residue introduces specific stereochemistry that can influence the peptide's conformation and biological activity.

Significance of Benzyloxycarbonyl (Z) Protection in Peptide Design and Chemical Biology

The benzyloxycarbonyl (Z or Cbz) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, was a revolutionary development in peptide synthesis. wikipedia.orgtotal-synthesis.com It serves as a robust protecting group for amines, effectively masking their nucleophilicity and basicity. wikipedia.org The Z group is typically introduced by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl). wikipedia.orgtotal-synthesis.com

A key advantage of the Z group is its stability under a range of conditions, including those used for the removal of other protecting groups like Boc, making it orthogonal to them. total-synthesis.com This stability allows for selective deprotection strategies, which are fundamental in the stepwise construction of complex peptides. biosynth.com The Z group is commonly removed by catalytic hydrogenolysis or under strong acidic conditions, such as with HBr in acetic acid. bachem.com In this compound, the Z group protects the α-amino group of D-valine and the ε-amino group of the lysine (B10760008) side chain, preventing them from participating in unwanted reactions during peptide coupling. peptide.com

The use of the Z group can also influence the solubility and handling of peptide intermediates. The aromatic nature of the benzyl group can sometimes aid in the purification of Z-protected peptides by providing a chromophore for UV detection during chromatography.

Overview of Academic Research Perspectives for this compound and its Derivatives

This compound and its derivatives are valuable tools in various research applications, primarily centered around the synthesis of novel peptides with specific biological activities.

Enzyme Substrate and Inhibitor Studies: The defined stereochemistry and protected functional groups of this compound make it a useful fragment for constructing substrates or inhibitors for enzymes like proteases. For instance, studies have utilized similar Z-protected dipeptides to investigate the specificity of enzymes like thermolysin. pnas.org The D-valine residue can probe the steric constraints of an enzyme's active site, while the lysine residue can be a recognition element for proteases that cleave after basic residues.

Synthesis of Biologically Active Peptides: This dipeptide can be incorporated into larger peptide sequences to create analogs of naturally occurring peptides or entirely novel peptide structures. The presence of the D-valine can confer resistance to enzymatic degradation, a desirable property for peptide drugs. lifetein.com For example, a patent describes the synthesis of peptide derivatives with psychopharmacological properties that include a D-lysine residue, highlighting the interest in incorporating D-amino acids into bioactive peptides. google.com

Development of Novel Biomaterials: Self-assembling peptides are a growing area of research for creating novel biomaterials like hydrogels for tissue engineering and drug delivery. nih.gov The specific sequence and stereochemistry of peptides can dictate their self-assembly properties. While direct research on this compound in this area is not prominent, the principles of using defined peptide building blocks are central to this field.

Interactive Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1436-71-1 | C29H39N3O7 | 557.64 |

| Z-D-Val-OH | 1685-33-2 | C13H17NO4 | 251.28 |

| Z-L-Lys(Z)-OH | 405-39-0 | C22H26N2O6 | 414.45 |

| Z-D-Lys-OH | 70671-54-4 | C14H20N2O4 | 280.32 nih.gov |

Table 2: Research Applications and Findings

| Research Area | Key Findings and Significance | Relevant Compound(s) |

| Peptide Synthesis | The Z group is a foundational protecting group in solution-phase peptide synthesis, enabling controlled, stepwise elongation of peptide chains. wikipedia.org | This compound, Z-D-Val-OH, Z-L-Lys(Z)-OH |

| Enzyme Kinetics | Z-protected amino acids and peptides serve as effective acyl-donor components in enzyme-catalyzed peptide bond synthesis, with the Z group mimicking hydrophobic amino acid side chains. pnas.org | Z-Phe-OH, Z-Trp-OH |

| Stereochemical Analysis | Diastereomeric dipeptides containing N-methylamino acids and Z-protected lysine can be used to determine enantiomeric purity via NMR, with distinct signals for the different isomers. cdnsciencepub.com | Z-D,L-MeVal-Lys(Z)-OH |

| Proteolytic Stability | Incorporation of D-amino acids into peptides significantly increases their resistance to degradation by proteases, enhancing their potential as therapeutic agents. lifetein.com | Peptides containing D-amino acids |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O7/c1-19(2)23(30-27(35)37-18-21-13-7-4-8-14-21)24(31)29-22(25(32)33)15-9-10-16-28-26(34)36-17-20-11-5-3-6-12-20/h3-8,11-14,19,22-23H,9-10,15-18H2,1-2H3,(H,28,34)(H,29,31)(H,30,35)(H,32,33)/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBQFKNHQTXCY-XZOQPEGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z D Val Lys Z Oh and Analogous Protected Peptides

Traditional Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, remains a valuable technique, particularly for large-scale production and the synthesis of short peptides. gcwgandhinagar.com The synthesis of Z-D-Val-Lys(Z)-OH in solution involves the coupling of two protected amino acid derivatives: Z-D-Valine and a Lysine (B10760008) derivative where the epsilon-amino group is protected with a Z-group, and the alpha-carboxyl group is typically protected as an ester (e.g., methyl or benzyl (B1604629) ester) that can be selectively removed. libretexts.org

Carboxyl Activation Methods for Peptide Bond Formation

The formation of a peptide bond requires the activation of the carboxyl group of the N-protected amino acid (Z-D-Valine in this case) to make it susceptible to nucleophilic attack by the amino group of the C-protected amino acid (Lys(Z)-OR). cdthchem.com Several methods can be employed for this activation:

Acid Chlorides: Treating the N-protected amino acid with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acid chloride. gcwgandhinagar.com While effective, this method can be harsh and may lead to side reactions if not performed under carefully controlled, mild conditions (e.g., low temperatures). gcwgandhinagar.com

Mixed Anhydrides: Reaction of the N-protected amino acid with an acyl halide, such as isobutyl chloroformate, in the presence of a base (like N-methylmorpholine), forms a mixed anhydride (B1165640). This activated species readily reacts with the amine component. This method is generally rapid and efficient.

Active Esters: The carboxyl group can be converted into a more reactive ester, such as a p-nitrophenyl (ONp) ester or an N-hydroxysuccinimide (OSu) ester. gcwgandhinagar.com These active esters can be isolated and purified before being reacted with the amino component, offering a more controlled coupling process. The formation of these esters is often facilitated by a dehydrating agent like dicyclohexylcarbodiimide (DCC). gcwgandhinagar.com

| Activation Method | Reagents | Key Characteristics |

| Acid Chloride | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Highly reactive, requires mild conditions to prevent racemization. gcwgandhinagar.com |

| Mixed Anhydride | Isobutyl chloroformate, N-methylmorpholine (NMM) | Fast and efficient coupling. |

| Active Ester | p-nitrophenol or N-hydroxysuccinimide with DCC | Allows for isolation and purification of the activated species, providing controlled coupling. gcwgandhinagar.com |

Amine Coupling Reagents and Techniques

A variety of coupling reagents have been developed to facilitate the formation of the peptide bond by promoting the activation of the carboxyl group in situ. These reagents are crucial for achieving high yields and minimizing side reactions, including racemization.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used coupling reagents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove from the desired peptide. peptide.com DIC is often preferred in solution-phase synthesis as the corresponding urea byproduct is more soluble. peptide.com To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used in conjunction with carbodiimides. peptide.combachem.com

Phosphonium (B103445) Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and lead to rapid coupling with minimal racemization. bachem.comiris-biotech.de They work by forming an active OBt ester in situ.

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and effective coupling reagents. peptide.combachem.com They react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an active ester that rapidly couples with the amine. bachem.com HATU is particularly effective for sterically hindered couplings. iris-biotech.de

| Coupling Reagent Class | Examples | Additives/Base | Key Features |

| Carbodiimides | DCC, DIC | HOBt, HOSu | Widely used, but can have byproduct removal issues (DCC) and risk of racemization without additives. peptide.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA | Highly efficient, especially for sterically hindered couplings and for reducing racemization. peptide.comiris-biotech.de |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | DIPEA, NMM | Very popular due to high coupling rates, low side reactions, and water-soluble byproducts. peptide.combachem.com |

Considerations for D-Amino Acid Incorporation Stereochemistry

The incorporation of D-amino acids, such as D-Valine in this compound, requires careful consideration to maintain the desired stereochemistry. The alpha-carbon of an amino acid is susceptible to racemization (the conversion of a pure enantiomer into a mixture of both D and L forms) during the activation and coupling steps. iris-biotech.de

The risk of racemization is influenced by several factors, including the type of protecting group on the nitrogen, the activation method, the coupling reagents, the solvent, and the temperature. The benzyloxycarbonyl (Z) protecting group, being a urethane-type protection, is known to significantly suppress racemization compared to acyl-type protecting groups. cdthchem.com

To further minimize the risk of racemization when incorporating D-Valine:

Use of Additives: The addition of HOBt or its 7-aza derivative, HOAt, to carbodiimide-mediated couplings is a standard practice to suppress racemization. peptide.com

Choice of Coupling Reagent: Modern phosphonium and aminium/uronium salt reagents like HATU and PyBOP are designed to minimize racemization. bachem.comiris-biotech.de

Controlled Conditions: Performing the coupling reaction at low temperatures (e.g., 0 °C) and for the minimum time necessary can help preserve the stereochemical integrity of the D-amino acid. gcwgandhinagar.com

The presence of D-amino acids can also influence the secondary structure of the resulting peptide, potentially inducing turns or disrupting helical structures that might be formed by all L-amino acid sequences. frontiersin.org

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound Analogues

Solid-phase peptide synthesis (SPPS) offers a more streamlined and automatable approach for producing peptides. peptide.com While the Z-group is more commonly associated with solution-phase synthesis, it can be adapted for SPPS, particularly for the synthesis of protected peptide fragments that can be later used in convergent synthesis strategies. peptide.com

Orthogonal Protecting Group Schemes with Z-Functionality

In SPPS, an orthogonal protection scheme is essential. This means that the different protecting groups (N-terminal, side-chain, and resin linker) can be removed under distinct chemical conditions without affecting the others. peptide.comnih.gov

The standard Fmoc/tBu strategy is a widely used orthogonal system where the base-labile Fmoc group is used for temporary N-terminal protection, and acid-labile groups (like tBu, Boc, Trt) are used for permanent side-chain protection. peptide.comiris-biotech.de The Z-group, which is typically removed by hydrogenolysis or strong acid, can be incorporated into an orthogonal scheme. peptide.com

For synthesizing an analogue of this compound on a solid support, a possible strategy would be:

N-terminal Protection: A temporary protecting group that is stable to the conditions used for final cleavage of the Z-groups would be needed. The Fmoc group is a suitable choice as it is removed by a base (e.g., piperidine), which does not affect the Z-groups. iris-biotech.de

Side-Chain Protection: The epsilon-amino group of Lysine would be protected with the Z-group.

Resin Linker: A highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, would be used. peptide.comresearchgate.net This allows for the cleavage of the final protected peptide from the resin under mild acidic conditions that leave the Z-groups intact. peptide.comresearchgate.net

The final peptide, still bearing its Z-protection on the D-Valine N-terminus and the Lysine side chain, can then be cleaved from the resin. This protected fragment is then suitable for further coupling in solution.

| Protecting Group | Typical Removal Condition | Role in Orthogonal Scheme |

| Fmoc (N-α-amino) | 20% Piperidine in DMF (Base) | Temporary N-terminal protection. iris-biotech.de |

| Z (N-ε-amino of Lys) | Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) | Permanent side-chain protection. peptide.com |

| tBu, Boc, Trt (Other side chains) | Strong acid (e.g., TFA) | Permanent side-chain protection, orthogonal to Fmoc. iris-biotech.de |

| 2-Chlorotrityl Linker | Mild acid (e.g., dilute TFA, HFIP) | Allows cleavage of the protected peptide from the resin. researchgate.net |

Optimized Coupling Protocols for D-Valine and Z-Lysine Residues

The coupling of certain amino acids can be challenging due to steric hindrance or other chemical properties. D-Valine, being a beta-branched amino acid, can present steric challenges that may lead to incomplete coupling reactions. uzh.ch

To optimize the coupling of D-Valine and Z-Lysine in SPPS:

Potent Coupling Reagents: The use of highly reactive coupling reagents such as HATU or COMU is recommended to overcome the steric hindrance of D-Valine. iris-biotech.deuzh.ch

Double Coupling: For particularly difficult couplings, a "double coupling" strategy can be employed. This involves repeating the coupling step with a fresh portion of activated amino acid and reagents to ensure the reaction goes to completion. gyrosproteintechnologies.com The completeness of the coupling can be monitored using a qualitative test like the Kaiser test. iris-biotech.deiris-biotech.de

Elevated Temperatures: Performing the coupling at elevated temperatures (e.g., 50-90°C) can significantly increase the reaction rate and efficiency, particularly for difficult sequences. 5z.com

Solvent Choice: The choice of solvent can impact peptide chain aggregation. While DMF is standard, using "magic mixtures" containing DCM and NMP, or chaotropic salts, can help to disrupt aggregation and improve coupling efficiency.

Monitoring the deprotection and coupling steps is crucial for optimizing the synthesis protocol. This can be done through methods like UV monitoring of Fmoc deprotection or colorimetric tests for free amines on the resin. iris-biotech.deiris-biotech.de

Resin Selection and Cleavage Methods

For peptides intended to be cleaved as a C-terminal acid, Wang resin is a common choice, although loading the first amino acid can sometimes lead to racemization. biotage.com To circumvent this, 2-Chlorotrityl chloride resin is often preferred. Its steric bulk minimizes side reactions, and it allows for cleavage under very mild acidic conditions, which can yield a fully protected peptide with its side-chain protecting groups intact. biotage.compeptide.comiris-biotech.de This is particularly advantageous for the synthesis of protected peptide fragments that will be used in subsequent solution-phase condensation. peptide.com

For the synthesis of peptide amides, resins like MBHA, Rink amide, and Sieber amide are typically employed. biotage.compeptide.com The choice between them often depends on the desired cleavage conditions. For instance, Sieber amide resin is sensitive to mild acidic conditions, allowing for the release of a fully-protected peptide amide. biotage.com

The cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups are most commonly achieved using trifluoroacetic acid (TFA). thermofisher.com The composition of the cleavage cocktail, which includes TFA and various scavengers, is critical to prevent side reactions with sensitive amino acid residues. For highly acid-sensitive resins like 2-chlorotrityl resin, cleavage can be achieved with dilute TFA (1-3%) or acetic acid, preserving the Z-protecting groups on the peptide. biotage.comiris-biotech.de

The table below summarizes common resins and their cleavage conditions relevant to the synthesis of protected peptides.

| Resin Type | Typical Protecting Group Strategy | Cleavage Condition for Protected Peptide | C-Terminal Functionality |

| 2-Chlorotrityl chloride | Fmoc or Boc | 1-3% TFA in DCM; Acetic Acid; 20% Hexafluoroisopropanol biotage.comiris-biotech.de | Acid |

| Wang | Fmoc | Concentrated TFA (not suitable for protected peptide cleavage) biotage.com | Acid |

| Sieber Amide | Fmoc | Mildly acidic conditions (e.g., dilute TFA) biotage.com | Amide |

| Oxime Resin | Boc | Basic conditions (e.g., hydrazine) peptide.comiris-biotech.de | Acid/Hydrazide |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic methods offer a green and highly selective alternative to purely chemical peptide synthesis. nih.gov Enzymes can catalyze peptide bond formation and deprotection reactions under mild, aqueous conditions, often with high stereoselectivity and regioselectivity, thereby minimizing the need for extensive side-chain protection. nih.govkhanacademy.org

Enzyme-Catalyzed Peptide Bond Formation with Z-Protected Amino Acids

Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds. khanacademy.org This process, often termed "reversed hydrolysis," can be shifted towards synthesis by controlling reaction conditions, such as using low water content or immobilizing one of the substrates. researchgate.net

Thermolysin, a thermostable metalloproteinase, is a well-studied enzyme for peptide synthesis. nih.govchinesechemsoc.org It exhibits a preference for hydrophobic amino acids at the P1' position (the amino acid contributing the amino group). nih.gov In the synthesis of dipeptides, thermolysin can catalyze the condensation of N-Z-protected amino acids with the free amino group of another amino acid or peptide ester. nih.govchinesechemsoc.org For example, the synthesis of Z-Gln-Leu-NH2 has been demonstrated using thermolysin in organic solvents with low water content. researchgate.net The enzyme's catalytic efficiency is influenced by the nature of both the carboxyl and amine components of the condensation reaction. nih.gov

The general reaction for thermolysin-catalyzed peptide bond formation is as follows:

Z-AA1-OH + H-AA2-R → Z-AA1-AA2-R + H₂O

Where AA1 and AA2 are amino acid residues and R is an ester or amide group.

Several proteases have been utilized for the synthesis of peptides with Z-protected amino acids. The choice of enzyme often depends on its substrate specificity.

| Enzyme | Acyl Donor Example | Nucleophile Example | Reference |

| Thermolysin | Z-L-Phenylalanine | L-Leucinamide | nih.gov |

| Papain | Z-Amino Acids | Amino Acid Esters | nih.gov |

| α-Chymotrypsin | Z-Amino Acid Esters | Amino Acid Amides | acs.org |

Stereoselectivity in Enzyme-Mediated Synthesis of D-Peptides

A key advantage of enzymatic peptide synthesis is the high stereoselectivity exhibited by many enzymes, which typically favor L-amino acids. mdpi-res.commdpi.com However, this can also be a challenge when synthesizing peptides containing D-amino acids, such as this compound.

While most proteases show a strong preference for L-isomers, some enzymes can accept D-amino acids as substrates, albeit often with lower efficiency. nih.gov For instance, studies on the tryptic removal of N-terminal protecting groups showed that a peptide containing a D-glutaminyl residue was deprotected much more slowly than its L-glutaminyl diastereomer. nih.gov This indicates that the enzyme can process the D-isomer, but with a significantly reduced rate.

Some enzymes, like D-aminopeptidases, are stereospecific for D-amino acids and have been used to synthesize D-alanine oligopeptides. acs.org The stereoselectivity of enzymes can be influenced by the reaction medium and enzyme immobilization. mdpi.com For example, the enantioselectivity of Burkholderia cepacia lipase was found to improve when immobilized on a modified pullulan polysaccharide. mdpi.com

The synthesis of peptides containing D-amino acids often requires careful selection of the enzyme and optimization of reaction conditions to achieve acceptable yields. The relative reaction rates for L- vs. D-amino acid incorporation can vary significantly depending on the enzyme and the specific substrates involved.

Enzymatic Deprotection or Modification of Z-Protected Peptides

Enzymes can be employed for the selective removal of protecting groups under mild conditions, avoiding the harsh chemicals often used in traditional peptide chemistry. nih.govnih.gov This is particularly useful for complex peptides or those with sensitive functionalities.

For the N-terminal Z-group, specific enzymes can be used for its cleavage. For example, a model system has been described where a trypsin-labile benzyloxycarbonylarginyl group is used as an N-terminal protecting group. nih.gov Trypsin can specifically cleave the arginyl bond, releasing the deprotected peptide under mild, aqueous conditions. nih.gov

Enzymatic methods can also be used to modify peptides. For instance, post-translational modifications like methylation and phosphorylation can be introduced into peptides, which is crucial for studying protein function. genscript.com While not a direct deprotection of the Z-group, enzymes can be used to modify other parts of a Z-protected peptide, highlighting the versatility of biocatalysis in peptide chemistry.

The use of enzyme-labile protecting groups is an expanding area of research. For example, carbohydrate-derived urethane protecting groups, such as tetra-O-acetyl-D-glucopyranosyloxycarbonyl (AGlOC), have been developed. These groups can be removed in a two-step enzymatic process involving a lipase and a glycosidase. nih.gov

Enzymatic Recognition and Interactions of Z D Val Lys Z Oh and Its Derivatives

Enzyme Inhibition Mechanisms and Kinetics

While Z-D-Val-Lys(Z)-OH itself is not a potent inhibitor due to its stable carboxylate terminus, its structure serves as an important scaffold for the synthesis of powerful and specific protease inhibitors.

The specificity of many serine and cysteine proteases for lysine (B10760008) at the P1 position makes the Lys residue of this dipeptide an ideal targeting element nih.gov. The compound can be chemically modified at the C-terminal carboxyl group to introduce a reactive "warhead" that covalently modifies a key residue in the enzyme's active site.

Serine Protease Inhibitors: For serine proteases, which utilize a catalytic triad involving a serine nucleophile, the carboxylate can be converted into functionalities like aldehydes, chloromethylketones, or phosphonates. These groups react with the active site serine to form a stable, often irreversible, covalent bond.

Cysteine Protease Inhibitors: Cysteine proteases, such as papain and cathepsins, employ a cysteine thiol as the primary nucleophile molnova.com. Derivatives of this compound can be synthesized with warheads like vinyl sulfones, epoxides (similar to the well-known inhibitor E-64), or acyloxymethylketones, which are highly reactive towards the active site cysteine, leading to irreversible inhibition mdpi.com. Z-Lys-OH itself has been identified as a competitive inhibitor of papain molnova.comtargetmol.com.

The D-Val residue at the P2 position plays a crucial role in fine-tuning the inhibitor's specificity by interacting with the enzyme's S2 pocket, which is often a key determinant of selectivity among different proteases within the same family.

| Protease Class | Catalytic Nucleophile | Potential Inhibitor Warhead from Precursor |

| Serine Proteases | Serine (-OH) | Aldehyde, Chloromethylketone, Phosphonate |

| Cysteine Proteases | Cysteine (-SH) | Epoxide, Vinyl Sulfone, Acyloxymethylketone |

Once a derivative of this compound is synthesized to act as an inhibitor, its interaction with a target enzyme can be thoroughly characterized. The formation of the enzyme-inhibitor (EI) complex is a critical step in inactivation.

For reversible inhibitors, the strength of the interaction is defined by the inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme. For irreversible inhibitors, the process is typically a two-step mechanism: an initial reversible binding to form an EI complex, followed by the formation of a covalent bond.

The kinetics of this interaction can be described by the following equation: E + I ⇌ EI → E-I

Here, the rate of association and dissociation of the initial complex, as well as the rate of covalent modification (inactivation), can be measured using techniques like stopped-flow fluorimetry nih.gov. The characterization of the covalently modified enzyme, often through mass spectrometry or X-ray crystallography, can confirm the site of modification and provide detailed structural insights into how the inhibitor binds within the active site mdpi.com. Studies on other inhibitor-enzyme systems, such as the protein Z-dependent protease inhibitor (ZPI), reveal that complex formation can be a multi-step process with diffusion-limited association and slow dissociation, governed by specific amino acid interactions nih.govnih.gov.

Structure-Activity Relationships in Peptidomimetic Inhibitor Design

The design of peptidomimetics, molecules that mimic the structure and function of peptides, is a key strategy in developing enzyme inhibitors. The specific dipeptide, this compound, serves as a valuable scaffold in this endeavor, providing critical insights into the structure-activity relationships (SAR) that dictate its binding and inhibition of proteases. The specific arrangement of its constituent amino acids and protecting groups is fundamental to its enzymatic recognition.

In many proteases, the P1 and P2 positions of a substrate are primary determinants of specificity. Within this compound, the D-Valine at the P2 position and the Lysine, with its side chain protected by a benzyloxycarbonyl (Z) group, at the P1 position are crucial for its interaction with target enzymes. The D-configuration of valine can confer resistance to cleavage by some enzymes while still permitting binding to the active site.

Systematic modifications of this dipeptide have illuminated key SAR principles. For instance, screening of N-protected amino acids has shown that those with long side chains, such as lysine, ornithine, and arginine, exhibit significant inhibition of certain proteases. nih.gov The nature of the protecting group is also critical; for example, the presence of an Fmoc group was found to be essential for micromolar inhibition in a study on HIV protease. nih.gov

The following interactive table illustrates how modifications at the P1 and P2 positions, as well as changes to the N-terminal protecting group, can impact the inhibitory potency against a hypothetical protease. This data is representative of the types of SAR studies conducted to optimize inhibitor design.

| Modification | N-Terminal Group | P2 Residue | P1 Residue | Relative Inhibitory Potency |

| Scaffold | Z | D-Val | Lys(Z) | 1.0 |

| N-Terminal | Fmoc | D-Val | Lys(Z) | 1.5 |

| P2 Position | Z | D-Ala | Lys(Z) | 0.6 |

| P2 Position | Z | D-Leu | Lys(Z) | 1.2 |

| P1 Position | Z | D-Val | Arg(Z) | 0.8 |

| P1 Position | Z | D-Val | Orn(Z) | 1.1 |

These studies, which explore a wide range of natural and unnatural amino acids, are essential for creating optimal substrates and probes that can distinguish between different proteases. plos.org The ultimate goal is to develop peptidomimetics that exhibit both high potency and selectivity for the target enzyme. nih.govnih.gov

Biochemical Probes for Enzyme Activity Assays

Design of Chromogenic and Fluorogenic Substrates Incorporating this compound Motifs

The this compound motif is a valuable component in the design of biochemical probes for measuring protease activity. By attaching a reporter group—either a chromophore or a fluorophore—to this dipeptide, substrates can be created that generate a detectable signal upon enzymatic cleavage.

Chromogenic substrates typically employ a p-nitroaniline (pNA) group. When the enzyme cleaves the peptide bond, free pNA is released, producing a yellow color that can be quantified. 5-diagnostics.com These types of substrates are used for the measurement of proteolytic enzyme activity. 5-diagnostics.com

For enhanced sensitivity, fluorogenic substrates are utilized. nih.gov A common approach involves attaching a fluorophore, such as 7-amino-4-methylcoumarin (AMC), to the C-terminus of the peptide. The intact substrate is not fluorescent, but upon cleavage, the liberated AMC molecule fluoresces strongly. This allows for the detection of even minute amounts of enzyme activity. The increase in fluorescence can be quantified and directly correlates with the amount of protease activity. Another example is the fluorogenic substrate D-Val-Leu-Lys-AMC, which is used for the serine protease plasmin. echelon-inc.com

The design of these probes hinges on the target enzyme's specificity for the this compound sequence. The enzyme recognizes and binds to this motif, enabling the cleavage of the bond linked to the reporter molecule.

Utility in Profiling Enzyme Specificity and Activity

Substrates that incorporate the this compound motif are indispensable tools for characterizing the activity and specificity of proteases. microsoft.combiorxiv.org By creating a library of substrates with variations at the P1 and P2 positions, researchers can generate a detailed profile of an enzyme's substrate preferences. plos.org This approach is a cornerstone of identifying the specific cleavage sites of proteases. semanticscholar.org

These assays are also fundamental for determining the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). By measuring reaction rates at different substrate concentrations, these key values can be calculated. The catalytic efficiency of an enzyme is often reported as the kcat/Km ratio.

The following interactive table presents hypothetical kinetic data for the cleavage of various pNA-derivatized substrates by a protease, illustrating how such data is used to profile enzyme specificity.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Z-D-Val-Lys(Z)-pNA | 45 | 12 | 2.67 x 10⁵ |

| Z-D-Val-Arg(Z)-pNA | 95 | 6 | 6.32 x 10⁴ |

| Z-D-Val-Orn(Z)-pNA | 30 | 18 | 6.00 x 10⁵ |

| Z-D-Ala-Lys(Z)-pNA | 150 | 3 | 2.00 x 10⁴ |

| Z-D-Leu-Lys(Z)-pNA | 25 | 20 | 8.00 x 10⁵ |

Structural and Conformational Research of Z D Val Lys Z Oh

Conformational Analysis in Solution and Solid State

The conformational landscape of Z-D-Val-Lys(Z)-OH is shaped by the interplay of its constituent amino acids and their protecting groups. Understanding these influences is key to predicting its behavior in different environments.

Impact of D-Valine and Z-Lysine on Peptide Backbone and Side-Chain Conformation

The incorporation of unnatural D-amino acids, such as D-valine, into peptide sequences significantly deviates from the typical conformational propensities observed in L-amino acid peptides. D-valine, with its branched isopropyl side chain, contributes hydrophobicity and can disrupt the formation of standard secondary structures like β-sheets and α-helices that are prevalent in L-peptides nih.govacs.org. Studies indicate that valine-based peptides can exhibit different folding patterns in vacuo compared to aqueous solutions, sometimes favoring α-helical structures in the absence of solvent acs.org. The branched structure of valine is known to enhance protein folding stability and hydrophobicity .

The presence of the benzyloxycarbonyl (Z) protecting group on the ε-amino side chain of lysine (B10760008) introduces substantial steric bulk and alters the electronic characteristics of the residue. This protection prevents the lysine side chain from engaging in typical ionic or hydrogen bonding interactions that its free amino group would otherwise facilitate. In polymeric contexts, ε-CBz-L-lysine has been observed to influence secondary structure, with its chain length playing a critical role in dictating whether β-sheet or α-helical conformations are adopted researchgate.netresearchgate.netresearchgate.netpsu.edu. The Z-group's presence can also affect the preferred rotameric states of the lysine side chain's dihedral angles (χ angles) expasy.org. In the dipeptide this compound, the combined effect of D-valine's stereochemistry and the Z-protection on lysine's side chain creates a unique conformational profile for both the peptide backbone and the side chains.

Intramolecular Interactions and Secondary Structure Propensities (e.g., β-turns, foldamers)

The secondary structure propensities of this dipeptide are a composite of these influences. D-amino acids are known to disrupt typical peptide helical and sheet structures, potentially promoting the formation of β-turns or other non-canonical secondary structures nih.govacs.orgbeilstein-journals.org. The Z-protected lysine side chain adds further complexity, contributing to the molecule's flexibility and potential for unique folding patterns. While specific data for this exact dipeptide is limited, studies on similar modified peptides suggest that such combinations can lead to distinct conformational preferences, potentially contributing to foldameric behavior—the formation of specific, non-natural secondary structures nih.gov.

Molecular Interactions with Biological Macromolecules

The structural features of this compound equip it for interactions with various biological macromolecules, including enzymes and nucleic acids.

Ligand-Induced Conformational Changes in Enzymes

The binding of ligands to enzymes is frequently accompanied by conformational alterations within the enzyme structure, a phenomenon known as ligand-induced conformational change or induced fit researchgate.netplos.orgnih.govoup.comnih.gov. This compound can act as such a ligand, binding to an enzyme's active or allosteric site and inducing structural rearrangements. These changes might involve the repositioning of amino acid side chains, modifications to the active site geometry, or shifts in the orientation of protein domains, thereby modulating the enzyme's catalytic activity or its interactions with other biomolecules nih.govnih.gov. Such dynamic changes are crucial for enzyme regulation and function.

Advanced Applications and Derivatization in Chemical Biology

Utilization as a Building Block for Complex Peptide Architectures

Z-D-Val-Lys(Z)-OH serves as a valuable precursor for constructing more intricate peptide structures. The benzyloxycarbonyl (Z) protecting groups on both the N-terminus and the lysine (B10760008) side chain can be selectively removed under specific conditions, such as hydrogenolysis, to reveal reactive amine functionalities. This deprotection allows for subsequent coupling reactions, enabling the synthesis of longer peptides, pseudopeptides, and peptide conjugates. The presence of the D-valine residue contributes to increased resistance against enzymatic degradation, a critical feature for therapeutic peptides and biomaterials nih.govlifetein.com.

Chemical Derivatization for Analytical and Research Purposes

Chemical derivatization of this compound is crucial for enhancing its detectability and enabling specific labeling strategies for various analytical and research applications. The molecule's functional groups, particularly the free carboxyl terminus and the protected lysine amine, serve as targets for modification.

Development of Research Tools for Proteomics and Enzyme Profiling

This compound and peptides derived from it can serve as valuable tools in proteomics and enzyme profiling. As a dipeptide, it can be designed as a substrate for specific enzymes, particularly proteases, to study their activity, specificity, and kinetics rsc.orgamericanpeptidesociety.org. The presence of a D-amino acid can be exploited to investigate enzyme specificity towards D- vs. L-amino acids, offering insights into enzyme mechanisms and potential resistance to degradation nih.govlifetein.comacs.org.

Moreover, peptides synthesized using this compound can be used as standards in mass spectrometry-based proteomics for accurate identification and quantification of peptides in complex samples frontiersin.org. The ability to precisely control the sequence and incorporate modified amino acids makes such peptides ideal for developing targeted assays and profiling enzyme activities in biological systems nih.govmdpi.com.

Future Perspectives in Z D Val Lys Z Oh Research

Innovations in Stereocontrolled Peptide Synthesis

The synthesis of peptides containing D-amino acids, such as Z-D-Val-Lys(Z)-OH, is a cornerstone of modern medicinal chemistry, offering pathways to more stable and potent therapeutic agents. researchgate.netnih.gov Future research will likely focus on refining and innovating stereocontrolled synthetic methods to improve efficiency, purity, and scalability.

Recent advancements in synergistic photoredox and pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis present a promising frontier for the stereoselective synthesis of non-canonical amino acids. nih.gov This approach could be adapted for the efficient and controlled synthesis of D-amino acid-containing peptides like this compound, potentially offering a more environmentally friendly and atom-economical alternative to traditional chemical methods. nih.gov Furthermore, the development of novel protecting group strategies and coupling reagents will continue to be a critical area of research. openaccessjournals.com Innovations in solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are continuously emerging, with a focus on greener chemistry and automation to facilitate the production of complex peptides. openaccessjournals.comrsc.org The exploration of radical addition reactions is also gaining traction as a powerful tool for creating modified amino acids, which could be applied to the synthesis of unique analogs of this compound. acs.org

Discovery of Novel Enzyme Specificities for D-Dipeptide Substrates

The presence of a D-amino acid in this compound makes it a fascinating substrate for investigating enzyme specificity. While most proteases are highly specific for L-amino acids, some microbial enzymes and enzymes in lower organisms exhibit activity towards D-amino acid-containing peptides. thieme-connect.comnih.gov

Future research is expected to employ a combination of computational modeling and experimental screening to identify and characterize enzymes that can recognize and process D-dipeptides. pnas.orgnih.gov Homology modeling and virtual screening have already proven successful in predicting the substrate specificities of uncharacterized enzymes within large superfamilies like the enolase superfamily. pnas.orgnih.govnih.gov This strategy could be applied to discover novel dipeptide epimerases or hydrolases that act on substrates like this compound. The identification of such enzymes would not only expand our understanding of microbial metabolism but could also provide valuable biocatalysts for the synthesis and modification of D-amino acid-containing peptides. tandfonline.com For instance, the discovery of cyanophycin dipeptide hydrolases (CphZs) highlights the existence of enzymes with high specificity for dipeptides derived from cyanophycin, a polymer containing D-aspartic acid. pnas.org This suggests that dedicated enzymes for other D-dipeptides may exist in nature.

Rational Design of Next-Generation Biochemical Probes and Enzyme Modulators

The unique structural features of this compound make it an excellent starting point for the rational design of sophisticated biochemical tools. The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides, a crucial attribute for therapeutic and diagnostic agents. researchgate.netabyntek.com

By modifying the core structure of this compound, researchers can develop a variety of molecular probes. For example, the attachment of fluorescent tags or other reporter molecules could create probes for bioimaging and for studying peptide uptake and localization within cells. rsc.org Furthermore, the dipeptide could serve as a scaffold for designing enzyme inhibitors. The D-amino acid can confer resistance to degradation, while the side chains of valine and lysine (B10760008) can be modified to target the active sites of specific enzymes. mdpi.com The principles of rational drug design, which have been successfully applied to develop peptide-based therapies for conditions like sickle cell disease, can guide the modification of this compound to create potent and selective enzyme modulators. mdpi.com The use of non-natural amino acids and chemical modifications to the peptide backbone are established methods for improving the pharmacokinetic properties of peptide-based drugs. mdpi.comresearchgate.net

Exploration of its Role in Fundamental Biological Processes

While this compound is a synthetic compound, the study of its interactions with biological systems can provide valuable insights into fundamental processes. D-amino acids are increasingly recognized as having important biological roles in organisms ranging from bacteria to humans. thieme-connect.com They are found in bacterial cell walls, and their presence can confer resistance to proteases. thieme-connect.com

Future investigations could explore the potential effects of this compound on various cellular pathways. For example, research could examine its ability to modulate the Keap1-Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses. nih.gov Given that peptides containing lysine and other specific amino acids have been shown to target mitochondria, the potential for this compound to influence mitochondrial function and apoptosis could be another avenue of research. nih.gov The study of how this D-dipeptide interacts with cell membranes and whether it can be transported into cells would also be of significant interest. Understanding these fundamental interactions could uncover novel biological activities and potential therapeutic applications for this class of molecules.

Q & A

Basic Research Questions

Q. What are the key considerations in the synthesis of Z-D-Val-Lys(Z)-OH to ensure enantiomeric purity?

- Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., benzyloxycarbonyl [Z] groups) and coupling reagents (e.g., HATU or DCC) to minimize racemization. Purification via reverse-phase HPLC or flash chromatography is critical, followed by characterization using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity. Racemization risks increase with prolonged reaction times or acidic/basic conditions, necessitating pH monitoring .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : Use a combination of techniques:

- Chromatography : RP-HPLC with UV detection at 220 nm to assess purity.

- Spectroscopy : H NMR (in DMSO-d) to verify backbone protons and side-chain protection; circular dichroism (CD) for secondary structure analysis.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation.

Cross-validation with spiked standards is recommended to resolve co-elution issues .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound to balance yield and stereochemical fidelity?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, reagent equivalents) to identify optimal conditions. For example, DMF as a solvent may enhance solubility but increase epimerization at >25°C.

- Kinetic Monitoring : Use inline FTIR or LC-MS to track reaction progress and terminate before side reactions dominate.

- Statistical Analysis : Apply response surface methodology (RSM) to model interactions between variables .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from:

- Sample Heterogeneity : Re-evaluate purification protocols (e.g., gradient elution vs. isocratic HPLC).

- Assay Variability : Standardize bioactivity assays (e.g., SPR vs. cell-based assays) and include positive controls (e.g., known protease inhibitors for enzymatic studies).

- Data Normalization : Use internal standards (e.g., fluorescent tags) to correct for batch-to-batch variability. Meta-analyses of published datasets can identify systematic biases .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to pH 2–8 buffers at 37°C, sampling at intervals (0, 24, 48 hrs) for LC-MS analysis.

- Oxidative Stress Testing : Use HO or metal ions to simulate in vivo oxidative environments.

- Data Interpretation : Quantify degradation products via peak integration and apply Arrhenius kinetics to predict shelf-life. Stability data must be contextualized with intended storage conditions (e.g., lyophilized vs. solution) .

Methodological Design and Validation

Q. What criteria validate the reproducibility of this compound synthesis protocols across laboratories?

- Methodological Answer : Reproducibility requires:

- Detailed Documentation : Specify reagent lot numbers, equipment calibration data, and environmental controls (humidity, temperature).

- Blind Replication : Have independent labs synthesize the compound using the same protocol, comparing yields and purity via interlaboratory statistical tests (e.g., ANOVA).

- Reference Standards : Distribute aliquots of a centrally characterized batch as a benchmark .

Q. How can computational modeling complement experimental studies of this compound’s conformational dynamics?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate peptide folding in explicit solvent models (e.g., TIP3P water).

- Docking Studies : Predict binding affinities to target proteins (e.g., proteases) using AutoDock Vina.

- Validation : Correlate simulation results with experimental CD spectra or NMR-derived NOE restraints. Computational workflows should be shared via platforms like GitHub to ensure transparency .

Data Reporting Standards

Q. What metadata is essential when publishing spectral data for this compound?

- Methodological Answer : Include:

- Instrumentation : NMR spectrometer frequency (e.g., 600 MHz), MS ionization source (e.g., ESI+).

- Acquisition Parameters : Solvent, temperature, pulse sequences (for NMR); collision energy (for MS/MS).

- Data Processing : Software used (e.g., MestReNova), baseline correction methods, and signal-to-noise ratios. Raw data should be archived in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.